4-(4-Methylphenyl)-2-phenyl-1,3-thiazole
Overview
Description
4-(4-Methylphenyl)-2-phenyl-1,3-thiazole is a heterocyclic compound that features a thiazole ring substituted with a phenyl group and a 4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methylphenyl)-2-phenyl-1,3-thiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methylbenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate, which is then cyclized in the presence of an acid catalyst to yield the thiazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of a carboxylic acid derivative.
Reduction: Reduction reactions can target the thiazole ring, potentially leading to the formation of dihydrothiazole derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions for electrophilic aromatic substitution often involve the use of Lewis acids like aluminum chloride.
Major Products:
Oxidation: 4-(4-Carboxyphenyl)-2-phenyl-1,3-thiazole
Reduction: 4-(4-Methylphenyl)-2-phenyl-1,3-dihydrothiazole
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4-(4-Methylphenyl)-2-phenyl-1,3-thiazole in biological systems involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways can vary depending on the specific application and target.
Comparison with Similar Compounds
4-Phenyl-2-phenyl-1,3-thiazole: Lacks the methyl group, which can influence its reactivity and biological activity.
4-(4-Methylphenyl)-2-methyl-1,3-thiazole: Substitution pattern differs, affecting its chemical properties.
Uniqueness: 4-(4-Methylphenyl)-2-phenyl-1,3-thiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-(4-methylphenyl)-2-phenyl-1,3-thiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NS/c1-12-7-9-13(10-8-12)15-11-18-16(17-15)14-5-3-2-4-6-14/h2-11H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGQZKXSQOVPMHZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50351953 | |
Record name | 4-(4-methylphenyl)-2-phenyl-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50351953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2362-58-5 | |
Record name | 4-(4-methylphenyl)-2-phenyl-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50351953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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